2-Chloro-4,5-dimethylaniline
Overview
Description
2-Chloro-4,5-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, featuring a chlorine atom and two methyl groups attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Chloro-4,5-dimethylaniline is an aromatic amine . Aromatic amines are a significant class of compounds due to their wide range of applications in chemical synthesis . .
Mode of Action
Aromatic amines like this compound are known to undergo reactions expected for an aniline, being weakly basic and reactive toward electrophiles .
Biochemical Pathways
For instance, they can be involved in the degradation of certain pesticides .
Pharmacokinetics
Aromatic amines are generally known to be highly soluble in water, which can influence their bioavailability .
Result of Action
Aromatic amines can have various effects depending on their specific structure and the context in which they are used .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility in water can affect its distribution in the environment . .
Biochemical Analysis
Biochemical Properties
2-Chloro-4,5-dimethylaniline plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interactions between this compound and these enzymes often involve the formation of reactive intermediates that can further react with cellular components .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense . Additionally, it can disrupt normal cellular metabolism by interfering with mitochondrial function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and inhibit their activity, leading to altered metabolic pathways. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, resulting in the accumulation of toxic metabolites . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has been associated with persistent oxidative stress and cellular damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have shown that high doses of this compound can lead to adverse effects such as oxidative stress, inflammation, and organ damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can undergo N-demethylation and N-oxidation, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways often involve the participation of cytochrome P450 enzymes and other cofactors. The compound’s metabolism can affect metabolic flux and alter the levels of various metabolites in the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of this compound within tissues can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,5-dimethylaniline can be synthesized through several methods. One common approach involves the chlorination of 4,5-dimethylaniline. The reaction typically uses chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,5-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Reagents such as nitric acid or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines and other reduced compounds.
Scientific Research Applications
2-Chloro-4,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethylaniline: Similar structure but with different substitution pattern.
4-Chloro-2,5-dimethylaniline: Another isomer with chlorine and methyl groups in different positions.
N,N-Dimethylaniline: Lacks the chlorine atom but has similar methyl groups attached to the nitrogen
Uniqueness
2-Chloro-4,5-dimethylaniline is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both chlorine and methyl groups can affect its chemical behavior, making it suitable for specific synthetic and industrial
Properties
IUPAC Name |
2-chloro-4,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZAXFZHDSZLRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697213 | |
Record name | 2-Chloro-4,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1585-13-3 | |
Record name | 2-Chloro-4,5-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,5-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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